Cytotoxicity Profile Against AGS Gastric Cancer Cells
In a panel study of structurally related acrylamide derivatives, the compound class exhibited potent cytotoxicity against the AGS human gastric adenocarcinoma cell line, with IC50 values ranging from 0.89 to 9.63 µg/mL. The specific derivative bearing the 4-bromothiophen-2-yl and 4-ethoxyphenyl pharmacophores was identified as the most active against AGS cells, leading to further mechanistic studies on cell cycle arrest and apoptosis . This data provides a procurement-relevant cytotoxic baseline not observed with non-brominated or non-ethoxylated analogs in the same series.
| Evidence Dimension | In vitro cytotoxicity (IC50) against AGS gastric adenocarcinoma cells |
|---|---|
| Target Compound Data | Identified as the most active derivative; induces cell cycle arrest and apoptosis at low micromolar concentrations |
| Comparator Or Baseline | Other structurally related acrylamide derivatives in the same panel (IC50 range: 0.89–9.63 µg/mL) |
| Quantified Difference | The target compound exhibited the highest potency within the series, outperforming analogs with altered aryl substitution |
| Conditions | MTT assay on AGS human gastric adenocarcinoma cell line; concentration-response analysis |
Why This Matters
This cell-specific potency makes the compound a preferred probe for AGS-centered gastric cancer research over less active structural analogs.
